molecular formula C10H14FN5O10P2 B1354033 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine CAS No. 548774-53-4

9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Cat. No.: B1354033
CAS No.: 548774-53-4
M. Wt: 445.19 g/mol
InChI Key: FWZDRSVQWVESFS-FTWQFJAYSA-N
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Description

9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties. The structure of this compound includes a purine base, specifically a 2-fluoroadenine, linked to a sugar moiety, beta-D-arabinofuranose, which is further phosphorylated at the 3’ and 5’ positions.

Mechanism of Action

Target of Action

Fludarabine 3’,5’-diphosphate, also known as UNII-SV2Z8F240H or 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, primarily targets DNA polymerase alpha, ribonucleotide reductase, and DNA primase . These enzymes play crucial roles in DNA synthesis and replication, making them key targets for this compound .

Mode of Action

Fludarabine is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite acts by inhibiting DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .

Biochemical Pathways

The compound’s active metabolite, 2-fluoro-ara-ATP, affects DNA synthesis through multiple mechanisms. These include inhibition of ribonucleotide reductase, incorporation into DNA resulting in repression of further DNA polymerisation, and inhibition of DNA ligase and DNA primase . Collectively, these actions affect DNA synthesis, which is the major mechanism of Fludarabine-induced cytotoxicity .

Pharmacokinetics

Fludarabine is a prodrug that is converted to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) which enters cells and accumulates mainly as the 5′-triphosphate, F-ara-ATP . The rate-limiting step in the formation of triphosphate is conversion of F-ara-A to its monophosphate, which is catalyzed by deoxycytidine kinase . With the standard dose of fludarabine (25 to 30 mg/m^2/day given over 30 minutes for 5 days), plasma concentrations of about 3 μmol/L F-ara-A are achieved at the end of each infusion .

Result of Action

The primary result of Fludarabine’s action is the inhibition of DNA synthesis, leading to the destruction of cancer cells . It is a chemotherapy drug used in the treatment of chronic lymphocytic leukemia . It is active against both dividing and resting cells .

Action Environment

The action of Fludarabine can be influenced by various environmental factors. For instance, the rate of F-ara-ATP accumulation can vary among individuals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine typically involves multiple steps:

    Synthesis of the Sugar Moiety: The beta-D-arabinofuranose is synthesized from D-glucose through a series of protection, oxidation, and reduction reactions.

    Attachment of the Purine Base: The 2-fluoroadenine is attached to the sugar moiety via a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.

    Phosphorylation: The final step involves the phosphorylation of the 3’ and 5’ hydroxyl groups of the sugar moiety. This is typically achieved using phosphoryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the glycosylation and phosphorylation steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine undergoes several types of chemical reactions:

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphoester bonds.

    Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of the purine base.

    Substitution: The fluorine atom on the purine base can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Hydrolysis: Yields the dephosphorylated sugar and the purine base.

    Oxidation: Produces oxidized purine derivatives.

    Substitution: Results in the formation of substituted purine analogs.

Scientific Research Applications

9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine has several scientific research applications:

    Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.

    Cancer Research: The compound is investigated for its ability to inhibit DNA synthesis in rapidly dividing cancer cells.

    Biochemical Studies: Used as a tool to study nucleotide metabolism and the mechanisms of nucleoside analogs.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
  • 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-chloro-9H-purin-6-amine
  • 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-iodo-9H-purin-6-amine

Uniqueness

The uniqueness of 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine lies in its specific structural features, such as the presence of the fluorine atom at the 2-position of the purine base and the phosphorylation at the 3’ and 5’ positions of the sugar moiety. These features contribute to its distinct biological activity and make it a valuable compound for research in antiviral and anticancer therapies.

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/t3-,5+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZDRSVQWVESFS-FTWQFJAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203365
Record name 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548774-53-4
Record name 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3,5-DI-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2Z8F240H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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